Stereochemical Purity: (1R,2S) Single Enantiomer vs. Racemic trans Mixture
The target compound (590409-31-7) is the isolated (1R,2S) enantiomer of trans-2-benzoylcyclopentane-1-carboxylic acid, whereas the commonly available trans isomer under CAS 28151-83-9 is a racemic mixture containing equal amounts of (1R,2S) and (1S,2R) enantiomers . The single enantiomer form is essential for asymmetric synthesis applications where stereochemical control is required; using the racemic mixture would introduce the undesired (1S,2R) enantiomer, reducing stereoselectivity in subsequent reactions.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | (1R,2S) single enantiomer |
| Comparator Or Baseline | Racemic trans mixture (CAS 28151-83-9): 1:1 (1R,2S):(1S,2R) |
| Quantified Difference | 100% specific enantiomer vs. 50% specific enantiomer |
| Conditions | Vendor specifications; CAS registry assignment |
Why This Matters
For procurement in chiral synthesis, selecting the enantiopure form eliminates the need for downstream chiral resolution, reducing synthesis time and cost.
